1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione

Description

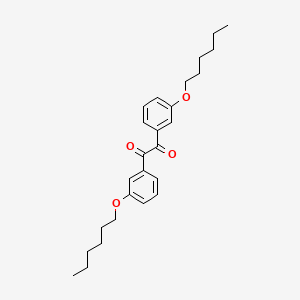

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione is a symmetric α-diketone derivative featuring two 3-(hexyloxy)phenyl substituents. The hexyloxy groups (C₆H₁₃O−) confer significant lipophilicity, as longer alkoxy chains increase hydrophobicity compared to shorter alkoxy or polar substituents .

Properties

IUPAC Name |

1,2-bis(3-hexoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O4/c1-3-5-7-9-17-29-23-15-11-13-21(19-23)25(27)26(28)22-14-12-16-24(20-22)30-18-10-8-6-4-2/h11-16,19-20H,3-10,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOQUVOSOCOHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with hexanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds .

Scientific Research Applications

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress modulation and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.3. Halogenated and Fluorinated Derivatives

- 1,2-Bis(4-iodophenyl)ethane-1,2-dione Substituents: Iodo groups. Contrast: Iodo substituents increase steric bulk and electronegativity compared to hexyloxy groups, favoring applications in electronics over biological systems.

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione

Key Data Table

*Estimated clogP using fragment-based methods (e.g., Moriguchi’s method).

†Predicted based on hexyloxy contribution (~+4.5 vs. methoxy).

‡Approximated from structural analogs.

Research Findings and Implications

- Biological Activity : The 1,2-dione core is critical for CE inhibition, but substituents dictate potency and solubility. While indole- and pyridinyl-based analogs show confirmed activity, the hexyloxy derivative’s efficacy remains untested .

- Material Science : Long alkoxy chains (e.g., hexyloxy) improve compatibility with hydrophobic matrices but reduce crystallinity compared to halogenated or heteroaromatic analogs .

- Synthetic Accessibility : Asymmetric derivatives (e.g., phenyl-pyridinyl) require multi-step synthesis, whereas symmetric hexyloxy derivatives may be easier to prepare via Ullmann or nucleophilic substitution reactions .

Biological Activity

Overview

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C26H34O4 and a molecular weight of 410.55 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H34O4

- Molecular Weight : 410.55 g/mol

- Structure : Characterized by two hexyloxy-substituted phenyl groups linked to a diketone moiety.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. This compound can modulate biochemical pathways that lead to anti-inflammatory and antioxidant effects. The following mechanisms have been proposed:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes.

- Antioxidant Activity : The compound could scavenge free radicals, reducing oxidative stress in cells.

- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Demonstrated significant radical scavenging activity with IC50 values comparable to established antioxidants. | |

| ABTS Assay | Showed high efficacy in reducing ABTS radical cation, indicating strong antioxidant potential. |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vivo models of inflammation have demonstrated that it can reduce markers such as TNF-alpha and IL-6.

| Study | Model | Results |

|---|---|---|

| Rat paw edema model | Reduced paw swelling significantly compared to control groups. | |

| LPS-induced inflammation | Decreased levels of pro-inflammatory cytokines in serum. |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines with promising results.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (skin cancer) | 15.5 | Induces apoptosis via mitochondrial pathway . |

| HeLa (cervical cancer) | 12.3 | Inhibits cell proliferation through cell cycle arrest . |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Skin Cancer Treatment :

-

Neuroprotection :

- Research indicated that the antioxidant properties of this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

-

Inflammatory Diseases :

- In models of arthritis, administration of this compound resulted in reduced joint inflammation and pain scores, indicating its potential as a therapeutic agent for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.